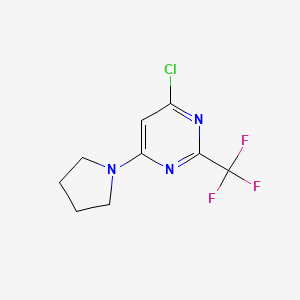

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

CAS No.: 1189872-15-8

Cat. No.: VC2663037

Molecular Formula: C9H9ClF3N3

Molecular Weight: 251.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189872-15-8 |

|---|---|

| Molecular Formula | C9H9ClF3N3 |

| Molecular Weight | 251.63 g/mol |

| IUPAC Name | 4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 |

| Standard InChI Key | YKFALRODPJFKTJ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |

Introduction

Basic Information and Identification

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is a substituted pyrimidine compound that contains three key functional groups attached to a pyrimidine core: a chlorine atom at position 4, a pyrrolidin-1-yl group at position 6, and a trifluoromethyl group at position 2. These structural features contribute to the compound's unique chemical behavior and potential utility in various applications.

Table 1: Chemical Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1189872-15-8 |

| Molecular Formula | C9H9ClF3N3 |

| Molecular Weight | 251.63 g/mol |

| IUPAC Name | 4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine |

| PubChem CID | 46738255 |

| Creation Date | 2010-07-26 |

| Last Modified | 2025-03-01 |

Table 2: Structural Representations

| Notation Type | Value |

|---|---|

| SMILES | C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |

| InChI | InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 |

| InChIKey | YKFALRODPJFKTJ-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physicochemical properties of this compound based on available data and predictions.

Table 3: Physicochemical Properties

The compound's trifluoromethyl group significantly increases its lipophilicity, which can influence its behavior in biological systems. This enhanced lipophilicity potentially affects the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in biological contexts . Additionally, the presence of halogen atoms (chlorine and fluorine) affects the compound's electronic properties, potentially enhancing its interaction with biological targets .

Structural Features and Chemical Characteristics

Pyrimidine Core

The foundation of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is its pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is common in many biologically active compounds and provides a scaffold for the attachment of functional groups that modify its chemical and biological properties .

Key Functional Groups

The compound features three distinct functional groups that define its chemical behavior:

-

Chlorine at Position 4: The chlorine atom serves as a reactive site for nucleophilic aromatic substitution reactions, making the compound valuable as a building block in organic synthesis .

-

Pyrrolidin-1-yl Group at Position 6: This five-membered saturated heterocycle containing a nitrogen atom enhances the compound's biological activity potential. The pyrrolidine moiety can participate in hydrogen bonding and other interactions with biological targets .

-

Trifluoromethyl Group at Position 2: This strongly electron-withdrawing group influences the electronic properties of the pyrimidine ring, increases the compound's lipophilicity, and enhances its metabolic stability. The trifluoromethyl group is known to increase lipophilicity, which can influence the compound's pharmacokinetic properties .

Electronic Distribution and Reactivity

The combination of these functional groups creates a unique electronic distribution that influences the compound's reactivity and stability. The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, particularly at the carbon bearing the chlorine atom, making it more susceptible to nucleophilic attack . This electronic arrangement makes the compound a versatile intermediate in the synthesis of more complex molecules.

| Classification Element | Details |

|---|---|

| Signal Word | Warning |

| Hazard Pictogram | Exclamation Mark Irritant (GHS07) |

| GHS Hazard Statements | H315: Skin corrosion/irritation |

| H319: Serious eye damage/eye irritation | |

| H335: Specific target organ toxicity, single exposure; Respiratory tract irritation |

| Precautionary Measure | Details |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat |

| Ventilation | Use in a well-ventilated area or under a fume hood |

| Storage Conditions | Store at 2-8°C under inert gas (nitrogen or argon) |

| Emergency Procedures | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Supplier | Catalog Number | Status | Reference |

|---|---|---|---|

| CymitQuimica | IN-DA0077YH | Available (To inquire) | |

| CymitQuimica | 3D-FC105929 | Discontinued | |

| ChemShuttle | 138853 | In stock | |

| Vulcanchem | VC2663037 | Available |

Table 7: Product Specifications

| Supplier | Purity | Storage Recommendations | Reference |

|---|---|---|---|

| ChemShuttle | 95% | 2-8°C | |

| CymitQuimica | Minimum 95% | Not specified | |

| Vulcanchem | Not specified | Research use only |

Related Compounds and Comparative Analysis

Several compounds structurally related to 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine appear in the research literature, which can provide context for understanding its properties and potential applications.

Table 8: Structurally Related Compounds

Comparison of these related compounds reveals how subtle structural differences can significantly affect chemical properties and potential applications. For example, replacing the trifluoromethyl group with a methyl group (as in 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine) would reduce the electron-withdrawing effect and lipophilicity, potentially altering reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume